Cas no 2613384-63-5 (tert-butyl 4-(1-amino-2-methoxy-2-oxoethyl)piperidine-1-carboxylate hydrochloride)

Tert-butyl 4-(1-amino-2-methoxy-2-oxoethyl)piperidine-1-carboxylate hydrochloride is a protected piperidine derivative widely used as an intermediate in organic synthesis and pharmaceutical research. The tert-butyloxycarbonyl (Boc) group provides stability under basic conditions while allowing selective deprotection under acidic conditions, facilitating further functionalization. The presence of both amino and ester moieties enhances its versatility as a building block for constructing complex molecules. Its hydrochloride salt form improves solubility and handling in polar solvents. This compound is particularly valuable in medicinal chemistry for the development of bioactive molecules, including peptidomimetics and small-molecule inhibitors. High purity and well-defined reactivity make it a reliable choice for synthetic applications.
tert-butyl 4-(1-amino-2-methoxy-2-oxoethyl)piperidine-1-carboxylate hydrochloride structure
2613384-63-5 structure
商品名:tert-butyl 4-(1-amino-2-methoxy-2-oxoethyl)piperidine-1-carboxylate hydrochloride
CAS番号:2613384-63-5
MF:C13H25ClN2O4
メガワット:308.801603078842
CID:6218121
PubChem ID:75273701

tert-butyl 4-(1-amino-2-methoxy-2-oxoethyl)piperidine-1-carboxylate hydrochloride 化学的及び物理的性質

名前と識別子

    • tert-butyl 4-(1-amino-2-methoxy-2-oxoethyl)piperidine-1-carboxylate hydrochloride
    • Z4924614590
    • 2613384-63-5
    • EN300-12467376
    • インチ: 1S/C13H24N2O4.ClH/c1-13(2,3)19-12(17)15-7-5-9(6-8-15)10(14)11(16)18-4;/h9-10H,5-8,14H2,1-4H3;1H
    • InChIKey: ADKICUNGKVPZID-UHFFFAOYSA-N
    • ほほえんだ: Cl.O(C(C)(C)C)C(N1CCC(C(C(=O)OC)N)CC1)=O

計算された属性

  • せいみつぶんしりょう: 308.1502850g/mol
  • どういたいしつりょう: 308.1502850g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 20
  • 回転可能化学結合数: 5
  • 複雑さ: 330
  • 共有結合ユニット数: 2
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 81.9Ų

tert-butyl 4-(1-amino-2-methoxy-2-oxoethyl)piperidine-1-carboxylate hydrochloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-12467376-0.5g
tert-butyl 4-(1-amino-2-methoxy-2-oxoethyl)piperidine-1-carboxylate hydrochloride
2613384-63-5 95.0%
0.5g
$164.0 2025-02-21
Enamine
EN300-12467376-0.05g
tert-butyl 4-(1-amino-2-methoxy-2-oxoethyl)piperidine-1-carboxylate hydrochloride
2613384-63-5 95.0%
0.05g
$49.0 2025-02-21
Enamine
EN300-12467376-0.25g
tert-butyl 4-(1-amino-2-methoxy-2-oxoethyl)piperidine-1-carboxylate hydrochloride
2613384-63-5 95.0%
0.25g
$104.0 2025-02-21
Enamine
EN300-12467376-5.0g
tert-butyl 4-(1-amino-2-methoxy-2-oxoethyl)piperidine-1-carboxylate hydrochloride
2613384-63-5 95.0%
5.0g
$650.0 2025-02-21
Aaron
AR028AHP-100mg
tert-butyl4-(1-amino-2-methoxy-2-oxoethyl)piperidine-1-carboxylatehydrochloride
2613384-63-5 95%
100mg
$124.00 2025-03-11
Enamine
EN300-12467376-500mg
tert-butyl 4-(1-amino-2-methoxy-2-oxoethyl)piperidine-1-carboxylate hydrochloride
2613384-63-5 95.0%
500mg
$164.0 2023-10-02
Enamine
EN300-12467376-1000mg
tert-butyl 4-(1-amino-2-methoxy-2-oxoethyl)piperidine-1-carboxylate hydrochloride
2613384-63-5 95.0%
1000mg
$210.0 2023-10-02
Aaron
AR028AHP-50mg
tert-butyl4-(1-amino-2-methoxy-2-oxoethyl)piperidine-1-carboxylatehydrochloride
2613384-63-5 95%
50mg
$93.00 2025-03-11
Aaron
AR028AHP-250mg
tert-butyl4-(1-amino-2-methoxy-2-oxoethyl)piperidine-1-carboxylatehydrochloride
2613384-63-5 95%
250mg
$168.00 2025-02-15
Enamine
EN300-12467376-50mg
tert-butyl 4-(1-amino-2-methoxy-2-oxoethyl)piperidine-1-carboxylate hydrochloride
2613384-63-5 95.0%
50mg
$49.0 2023-10-02

tert-butyl 4-(1-amino-2-methoxy-2-oxoethyl)piperidine-1-carboxylate hydrochloride 関連文献

tert-butyl 4-(1-amino-2-methoxy-2-oxoethyl)piperidine-1-carboxylate hydrochlorideに関する追加情報

tert-butyl 4-(1-amino-2-methoxy-2-oxoethyl)piperidine-1-carboxylate hydrochloride: A Comprehensive Overview

tert-butyl 4-(1-amino-2-methoxy-2-oxoethyl)piperidine-1-carboxylate hydrochloride, with the CAS number 2613384-63-5, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound, often referred to as a piperidine derivative, has garnered attention due to its unique structural features and potential applications in drug development.

The molecular structure of tert-butyl 4-(1-amino-2-methoxy-2-oxoethyl)piperidine-1-carboxylate hydrochloride is characterized by a piperidine ring, which is a six-membered cyclic amine, substituted with a tert-butyl group and an amino-containing side chain. The presence of the tert-butyl group imparts steric bulk, which can influence the compound's solubility and stability. The amino group within the side chain introduces potential sites for hydrogen bonding, which is crucial for interactions in biological systems.

Recent studies have highlighted the importance of piperidine derivatives in medicinal chemistry, particularly in the design of bioactive molecules with improved pharmacokinetic profiles. The hydrochloride salt form of this compound suggests its utility as a potential drug candidate, as salts often enhance the solubility and bioavailability of active pharmaceutical ingredients (APIs). Researchers have explored the synthesis of this compound through various routes, including nucleophilic substitution and coupling reactions, optimizing conditions to achieve high yields and purity.

In terms of pharmacological activity, tert-butyl 4-(1-amino-2-methoxy-2-oxoethyl)piperidine-based compounds have shown promise in targeting various biological pathways. For instance, recent findings indicate that this class of compounds may exhibit inhibitory effects on enzymes involved in inflammatory processes, making them potential candidates for anti-inflammatory therapies. Additionally, their ability to modulate ion channels has been investigated, suggesting applications in neurodegenerative diseases.

The synthesis and characterization of tert-butyl 4-(1-amino-) derivatives have been extensively documented in recent literature. Advanced analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry have been employed to confirm the compound's structure and purity. These studies underscore the importance of rigorous characterization in ensuring the reliability of experimental results.

In conclusion, tert-butyl 4-(1-amino-) derivatives, represented by CAS No. 2613384-, continue to be a focal point in chemical research due to their structural versatility and potential therapeutic applications. As ongoing studies unravel new insights into their biological activities and mechanisms, this compound holds promise for advancing drug discovery efforts in various therapeutic areas.

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